molecular formula C12H27NO2S B14009097 N,N-dibutylbutane-1-sulfonamide CAS No. 14673-98-4

N,N-dibutylbutane-1-sulfonamide

Cat. No.: B14009097
CAS No.: 14673-98-4
M. Wt: 249.42 g/mol
InChI Key: MZMABARWQKLMTR-UHFFFAOYSA-N
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Description

N,N-Dibutylbutane-1-sulfonamide is a synthetic organic compound belonging to the versatile sulfonamide class, characterized by its central sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom, which is further substituted with two butyl groups . While specific biological data for this analog is not widely reported, the sulfonamide functional group is historically significant and forms the basis of a broad spectrum of pharmacological agents, including antibacterial, anti-carbonic anhydrase, and diuretic compounds . The core sulfonamide structure is known to inhibit the multiplication of bacteria by acting as a competitive inhibitor of para-aminobenzoic acid (PABA) in the folic acid metabolism cycle . Beyond antimicrobial applications, sulfonamides are extensively explored in medicinal chemistry for their anticancer, anti-inflammatory, and antihypertensive activities, making them a privileged scaffold in drug discovery . In a research setting, this compound serves as a valuable building block for chemical synthesis and method development. Its structure, featuring alkyl substituents, makes it a candidate for investigating structure-activity relationships (SAR) within the sulfonamide family, particularly in modulating lipophilicity and membrane permeability. Researchers utilize this compound in the synthesis of more complex molecules and as a model substrate in catalysis studies . It is also relevant in materials science for developing novel organocatalysts or studying corrosion inhibition . This product is intended for research purposes by qualified laboratory professionals only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14673-98-4

Molecular Formula

C12H27NO2S

Molecular Weight

249.42 g/mol

IUPAC Name

N,N-dibutylbutane-1-sulfonamide

InChI

InChI=1S/C12H27NO2S/c1-4-7-10-13(11-8-5-2)16(14,15)12-9-6-3/h4-12H2,1-3H3

InChI Key

MZMABARWQKLMTR-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)CCCC

Origin of Product

United States

Supramolecular Interactions Involving Sulfonamide Scaffolds

Hydrogen Bonding in Sulfonamide-Containing Systems

Hydrogen bonding is a critical directional interaction that governs the structure of molecules in biological systems and synthetic materials. wisc.edu A hydrogen bond forms between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor). wisc.edu

In the context of sulfonamides, the hydrogen-bonding capability is determined by the substitution pattern on the nitrogen atom. Primary (–SO₂NH₂) and secondary (–SO₂NHR) sulfonamides possess an N-H proton, which is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows them to act as effective hydrogen bond donors. mdpi.com Concurrently, the two oxygen atoms of the sulfonyl group have partial negative charges and available lone pairs, making them strong hydrogen bond acceptors. nih.govyoutube.com These dual donor-acceptor roles allow primary and secondary sulfonamides to form robust and predictable self-assembling patterns, such as chains and dimers. nih.gov

However, N,N-dibutylbutane-1-sulfonamide is a tertiary sulfonamide , meaning its nitrogen atom is bonded to two alkyl (butyl) groups and has no attached hydrogen atoms. nih.gov Consequently, it is incapable of acting as a hydrogen bond donor. youtube.com Its role in hydrogen bonding is exclusively that of an acceptor , utilizing the lone pairs on its two sulfonyl oxygen atoms. While the nitrogen atom also has a lone pair, its availability as a hydrogen bond acceptor can be sterically hindered by the two bulky butyl groups. Therefore, any hydrogen bonding involving this compound will be with a suitable donor molecule interacting with its sulfonyl oxygens.

Table 1: Hydrogen Bonding Capabilities of Sulfonamide Classes
Sulfonamide ClassExample StructureH-Bond Donor SitesH-Bond Acceptor Sites
PrimaryR-SO₂NH₂Two N-H protonsTwo S=O oxygens, one N atom
SecondaryR-SO₂NHR'One N-H protonTwo S=O oxygens, one N atom
Tertiary (e.g., this compound)R-SO₂NR'R''NoneTwo S=O oxygens

Host-Guest Chemistry and Recognition Phenomena

Host-guest chemistry is a branch of supramolecular chemistry where a larger 'host' molecule forms a complex with a smaller 'guest' molecule through non-covalent interactions. youtube.comyoutube.com The selectivity of this binding is dictated by the principles of molecular recognition, including steric fit (size and shape complementarity) and electronic complementarity (e.g., hydrophobic/hydrophilic interactions, hydrogen bonding).

While no specific host-guest studies involving this compound have been reported, its structural features allow for predictable behavior as a guest molecule. Macrocyclic hosts such as cyclodextrins , which feature a hydrophobic inner cavity and a hydrophilic exterior, are well-known to encapsulate aliphatic chains. nih.gov

It is therefore highly probable that this compound could act as a guest for a host like β-cyclodextrin or γ-cyclodextrin. The flexible butyl chains would readily partition into the nonpolar cavity of the host, driven by hydrophobic interactions. The polar sulfonamide headgroup would likely reside near the rim of the cyclodextrin, where it could interact with water or the hydroxyl groups of the host. This encapsulation could be used to modify the physical properties of the sulfonamide, such as its aqueous solubility.

Table 3: Potential Host-Guest Interactions for this compound (as Guest)
Potential Host TypeInteracting Guest MoietyPrimary Driving Force
Cyclodextrins (β- or γ-)Butyl chainsHydrophobic interaction (encapsulation in cavity)
CalixarenesButyl chainsHydrophobic interaction (encapsulation in cavity)
CucurbiturilsButyl chains / Protonated amine (if formed)Hydrophobic and ion-dipole interactions

Design of Supramolecular Architectures with Sulfonamide Units

The rational design of complex supramolecular architectures relies on the use of molecular building blocks (synthons) with well-defined and predictable interaction patterns. umd.edu The sulfonamide moiety is an excellent functional group for this purpose.

In more complex molecules, the ability of primary and secondary sulfonamides to form N-H···O=S hydrogen bonds is a powerful tool for creating robust, higher-order structures like tapes, sheets, and cyclic dimers. mdpi.comnih.gov In the case of this compound, its utility as a building block is different but still significant. It can be employed in crystal engineering and materials design in several ways:

As a Hydrogen Bond Acceptor: It can be co-crystallized with strong hydrogen bond donors to form predictable structures where the sulfonamide's sulfonyl oxygens act as reliable, directional acceptor sites.

As a Non-coordinating Spacer: In coordination chemistry or materials science, the butane-1-sulfonamide backbone can act as a flexible, non-coordinating linker, while the N,N-dibutyl end can serve as a sterically bulky "cap" to control the dimensionality of a growing network or to prevent unwanted aggregation.

While simple aliphatic sulfonamides are not as widely studied in supramolecular design as their aromatic counterparts, their properties offer a distinct set of tools for chemists to control the assembly and properties of molecular solids.

Environmental Fate and Chemical Degradation Pathways of Sulfonamides

Chemical Degradation

Sulfonamides can undergo various chemical transformations in the environment.

Role of N,n Dibutylbutane 1 Sulfonamide in Specific Chemical Processes and As a Reagent

Use in Organic Synthesis as a Protecting Group or Activating Agent

In the realm of organic synthesis, the sulfonamide group is a well-established functional group that can serve as a protecting group for amines. The introduction of a sulfonyl group, such as in the formation of a sulfonamide, can decrease the nucleophilicity of the amine, thereby protecting it from unwanted reactions while other parts of the a molecule undergo chemical transformations. This strategy is crucial in the multi-step synthesis of complex organic molecules.

Applications in Non-Aqueous Solvent Systems

Non-aqueous solvent systems are critical in a variety of applications, including electrochemistry, particularly in the development of batteries. oaepublish.comnih.gov These systems often require solvents and additives that can dissolve electrolytes and facilitate ion transport while remaining stable under the electrochemical conditions of the device.

A thorough review of available scientific literature did not yield specific applications of N,N-dibutylbutane-1-sulfonamide within non-aqueous solvent systems. The exploration of novel electrolyte additives is an active area of research, particularly for next-generation batteries, but the role of this specific compound in such systems has not been documented. wipo.intresearchgate.net

Role as a Ligand or Complexing Agent in Coordination Chemistry

The structural characteristics of sulfonamides, which include nitrogen and oxygen donor atoms, provide them with the capability to act as ligands, forming coordination complexes with various metal ions. nih.gov The coordination of metal ions with sulfonamide-based ligands can lead to the formation of complexes with diverse geometries and interesting chemical and physical properties. nih.govresearchgate.netresearchgate.net

While general studies have demonstrated the ability of sulfonamides to coordinate with transition metals and rare earth metals, researchgate.netnih.gov specific research detailing the synthesis and characterization of coordination complexes involving this compound as a ligand is not prevalent in the reviewed literature. The steric hindrance from the two butyl groups on the nitrogen atom might influence its coordination behavior compared to less substituted sulfonamides. However, the fundamental presence of donor atoms suggests a potential for this compound to participate in the formation of metal complexes. electronicsandbooks.com

Applications in Materials Science (Excluding medical materials)

In the field of materials science, sulfonamide derivatives have found a notable application as plasticizers, particularly for polyamides. nachmann.it Plasticizers are additives that increase the flexibility and durability of a material. The incorporation of certain sulfonamides into polymers like nylon can modify their physical properties to suit specific applications.

There is evidence to suggest that sulfonamide derivatives are used as plasticizers in polyamides, and a non-toxic polymeric plasticizer has been developed to replace these traditionally used sulfonamide derivatives. nachmann.it This indicates a historical and ongoing relevance of sulfonamides in the polymer industry. While direct documentation for this compound is not specified, its structural similarity to other plasticizing sulfonamides makes it a candidate for such applications.

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., SO2_2) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in accordance with institutional guidelines .

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